molecular formula C15H20ClNO4 B13976175 Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid

Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid

Cat. No.: B13976175
M. Wt: 313.77 g/mol
InChI Key: IUNCSGRILLTZRZ-NSHDSACASA-N
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Description

Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid is a compound of interest in organic chemistry and pharmaceutical research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chlorobenzyl moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the chlorobenzyl moiety. One common method involves the reaction of (s)-3-amino-2-(2-chlorobenzyl)propanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the chlorobenzyl moiety to a benzyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The chlorobenzyl moiety can participate in various interactions, including hydrophobic interactions and π-π stacking, which are crucial in binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Boc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid
  • Boc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid
  • Boc-(s)-3-amino-2-(2-iodobenzyl)propanoic acid

Uniqueness

Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid is unique due to the presence of the chlorobenzyl moiety, which imparts specific chemical properties such as reactivity towards nucleophiles and the ability to form specific interactions with biological targets. This makes it a valuable compound in the synthesis of pharmaceuticals and biologically active molecules.

Properties

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

IUPAC Name

(2S)-2-[(2-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

IUNCSGRILLTZRZ-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1Cl)C(=O)O

Origin of Product

United States

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